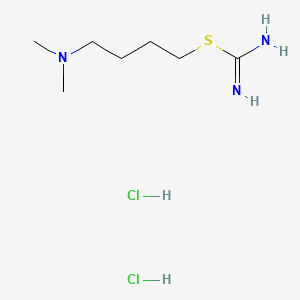

SKF 91488 dihydrochloride

Description

Properties

IUPAC Name |

4-(dimethylamino)butyl carbamimidothioate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLHSMBWWIIWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCSC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of SKF 91488 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride is a potent and specific inhibitor of the enzyme Histamine N-methyltransferase (HNMT). By blocking this key enzyme in the histamine metabolic pathway, SKF 91488 effectively increases the intracellular concentration of histamine, thereby potentiating its physiological and pharmacological effects. This technical guide provides an in-depth exploration of the mechanism of action of SKF 91488, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Histamine N-Methyltransferase

This compound exerts its pharmacological effects primarily through the potent and noncompetitive inhibition of Histamine N-methyltransferase (HNMT)[1]. HNMT is a cytosolic enzyme responsible for the methylation of histamine to N-tele-methylhistamine, a largely inactive metabolite. This methylation process is a major pathway for histamine catabolism in many tissues.

By inhibiting HNMT, SKF 91488 prevents the degradation of intracellular histamine. This leads to an accumulation of histamine within the cell, which can then diffuse out and interact with histamine receptors (H1, H2, H3, and H4) on the cell surface and on neighboring cells. This amplified histamine signaling is the basis for the various physiological responses observed upon administration of SKF 91488. It is important to note that SKF 91488 itself does not exhibit agonist activity at histamine receptors[2].

Signaling Pathway Diagram

References

SKF 91488 Dihydrochloride: A Technical Guide to its Function as a Histamine N-Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride is a potent, noncompetitive inhibitor of histamine N-methyltransferase (HNMT), a key enzyme in the metabolic inactivation of histamine. By blocking HNMT, SKF 91488 elevates histamine levels, making it a valuable tool for investigating the physiological and pathological roles of histamine in various biological systems. This technical guide provides an in-depth overview of SKF 91488, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use in HNMT assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Histamine Metabolism and HNMT

Histamine, a biogenic amine, is a crucial mediator of numerous physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[1] The biological activity of histamine is terminated through two primary metabolic pathways: oxidative deamination by diamine oxidase (DAO) and Nτ-methylation by histamine N-methyltransferase (HNMT).[1] HNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, yielding the inactive metabolite N-tele-methylhistamine.[2] In the central nervous system, HNMT is the principal enzyme responsible for histamine catabolism.[3]

This compound: An HNMT Inhibitor

This compound, also known as homodimaprit dihydrochloride, is a potent and specific inhibitor of HNMT.[3] It is structurally a homolog of the H2 receptor agonist dimaprit but lacks histamine agonist activity.

Mechanism of Action

SKF 91488 acts as a noncompetitive inhibitor of HNMT.[3] This mode of inhibition means that SKF 91488 does not compete with the substrate (histamine) for binding to the active site of the enzyme. Instead, it is presumed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity and physiological effects of this compound.

Table 1: In Vitro Inhibitory Activity of SKF 91488 against HNMT

| Parameter | Value | Species/System | Reference |

| Ki | 0.9 µM | Not Specified | [3] |

| Inhibition Type | Noncompetitive | Not Specified | [3] |

Table 2: In Vivo Effects of this compound in Rats

| Administration Route | Dose | Effect | Reference |

| Intracerebroventricular (i.c.v.) | 20-100 µg | Dose-dependent increase in mean arterial pressure and heart rate. | [4] |

| Intracerebroventricular (i.c.v.) | 10 µg | Increase in histamine concentration in the hypothalamus and medulla oblongata. | [4] |

| Intracerebroventricular (i.c.v.) | 30, 50, and 100 µg | Dose-dependent increase in pain threshold in hot plate, abdominal constriction, and paw pressure tests. | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving SKF 91488 as an HNMT inhibitor are provided below.

In Vitro Radiometric HNMT Inhibition Assay

This protocol is adapted from a standard radiometric assay for methyltransferases and is suitable for determining the inhibitory potential of compounds like SKF 91488.

Materials:

-

Recombinant Human HNMT (e.g., from E. coli)[6]

-

This compound

-

Histamine dihydrochloride

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

Phosphate buffer (pH 7.8)

-

2.5 M Borate solution

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Scintillation counter

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

In a microcentrifuge tube, pre-incubate 0.025 µg/mL of recombinant human HNMT with varying concentrations of this compound (or vehicle control) in phosphate buffer (pH 7.8).

-

Incubate for 15 minutes at 37°C.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 20 µM histamine and a mixture of 1.4 µM S-adenosyl-L-methionine and 0.014 µM S-adenosyl-L-[methyl-3H]methionine.

-

The final reaction volume should be standardized for all samples.

-

-

Reaction Incubation:

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

-

Reaction Termination:

-

Terminate the reaction by adding 2.5 M borate solution.

-

-

Product Separation and Quantification:

-

The resulting [3H]N-methylhistamine is separated from unreacted [3H]-SAM. This can be achieved by various methods, including solvent extraction or column chromatography.

-

An aliquot of the separated product is mixed with a scintillation cocktail.

-

The amount of [3H]N-methylhistamine formed is quantified by measuring radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The percentage of HNMT inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

-

An IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

HPLC-Based HNMT Inhibition Assay

This method offers a non-radioactive alternative for measuring HNMT activity by quantifying the formation of N-tele-methylhistamine.

Materials:

-

Recombinant Human HNMT

-

This compound

-

Histamine dihydrochloride

-

S-adenosyl-L-methionine (SAM)

-

Phosphate buffer (pH 7.4)

-

Perchloric acid

-

HPLC system with a reversed-phase column (e.g., C18) and a UV or fluorescence detector.

-

Mobile phase: e.g., 0.1 M sodium acetate and 10 mM sodium octanesulfonate, pH adjusted.[7]

Procedure:

-

Enzymatic Reaction:

-

Set up a reaction mixture containing phosphate buffer (pH 7.4), recombinant human HNMT, histamine, and SAM.

-

For inhibition studies, pre-incubate the enzyme with various concentrations of this compound before adding the substrates.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a strong acid, such as perchloric acid, to precipitate the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the supernatant onto a reversed-phase HPLC column.

-

Separate the reaction components using an appropriate mobile phase and gradient.

-

Detect and quantify the N-tele-methylhistamine peak. For UV detection, a wavelength of around 210-230 nm can be used. For fluorescence detection, pre- or post-column derivatization with an agent like o-phthalaldehyde (OPA) is required.[7]

-

-

Data Analysis:

-

Calculate the amount of N-tele-methylhistamine produced in each reaction.

-

Determine the percentage of HNMT inhibition by comparing the product formation in the inhibitor-treated samples to the vehicle control.

-

Calculate the IC50 value as described in the radiometric assay.

-

Visualizations

The following diagrams illustrate the histamine metabolism pathway and the general workflows for the described experimental protocols.

References

- 1. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of two histamine-N-methyltransferase inhibitors, SKF 91488 and BW 301 U, in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural features of potent inhibitors of rat kidney histamine N-methyltransferase. | Semantic Scholar [semanticscholar.org]

- 7. SKF-91488 - Wikiwand [wikiwand.com]

Unveiling the Anti-inflammatory Potential of SKF 91488 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride, a potent and specific inhibitor of histamine N-methyltransferase (HNMT), presents a compelling yet underexplored avenue for anti-inflammatory therapeutic strategies. By preventing the metabolic degradation of histamine, SKF 91488 elevates endogenous histamine levels, thereby modulating a spectrum of immune responses. This technical guide synthesizes the current understanding of SKF 91488's mechanism of action and delves into the theoretical framework supporting its anti-inflammatory properties. While direct and extensive research on the anti-inflammatory effects of SKF 91488 is limited, this document extrapolates from the known immunomodulatory functions of histamine and the effects of other HNMT inhibitors to provide a comprehensive overview for researchers. This guide aims to serve as a foundational resource, complete with theoretical signaling pathways, potential experimental workflows, and a summary of relevant data to inspire and inform future investigations into the therapeutic utility of SKF 91488 in inflammatory diseases.

Introduction: The Rationale for Targeting Histamine Metabolism in Inflammation

Histamine is a pleiotropic biogenic amine with a well-established, albeit complex, role in inflammation and immunity.[1][2][3] Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4, each with a unique tissue distribution and signaling cascade.[1][4] While the pro-inflammatory effects of histamine, primarily mediated by the H1 and H4 receptors, are widely recognized in the context of allergic reactions, the immunomodulatory and anti-inflammatory potential of histamine, particularly through H2 and H3 receptor activation, is an area of growing interest.[1][5][6]

Histamine N-methyltransferase (HNMT) is a key enzyme responsible for the intracellular inactivation of histamine.[1][7][8] Inhibition of HNMT, therefore, offers a novel strategy to augment and sustain endogenous histamine levels, potentially shifting the balance of histamine receptor signaling towards a more regulated and anti-inflammatory state. This compound is a potent inhibitor of HNMT, and as such, it provides a valuable pharmacological tool to explore this therapeutic hypothesis.[9]

This guide will explore the core aspects of this compound, focusing on its potential anti-inflammatory properties by examining its mechanism of action and the broader immunomodulatory landscape of histamine.

Core Mechanism of Action: Inhibition of Histamine N-Methyltransferase

This compound exerts its primary pharmacological effect by inhibiting the enzyme histamine N-methyltransferase (HNMT).[9] This inhibition leads to a localized and systemic increase in the concentration of histamine.

Biochemical Data

Quantitative data on the inhibitory activity of SKF 91488 and other relevant HNMT inhibitors are summarized below.

| Compound | Target | Action | Ki (nM) | IC50 (µM) | Organism | Reference |

| SKF 91488 | Histamine N-methyltransferase | Inhibitor | 10-100 | - | Mammalian | [8] |

| Amodiaquine | Histamine N-methyltransferase | Inhibitor | 10-100 | - | Human | [8] |

| Metoprine | Histamine N-methyltransferase | Inhibitor | 10-100 | - | Human | [8] |

| Tacrine | Histamine N-methyltransferase | Inhibitor | 10-100 | - | Human | [8] |

| Vilazodone | Histamine N-methyltransferase | Inhibitor | - | 45.01 | Human | [10] |

| Dihydroergotamine | Histamine N-methyltransferase | Inhibitor | - | 72.89 | Human | [10] |

Table 1: Inhibitory Activity of SKF 91488 and Other HNMT Inhibitors. This table provides a comparative overview of the inhibitory potency of various compounds against HNMT. The Ki and IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Signaling Pathway of HNMT Inhibition

The following diagram illustrates the central mechanism of SKF 91488, leading to increased histamine availability.

Caption: Mechanism of SKF 91488 action.

The Immunomodulatory Landscape of Histamine: A Dual Role in Inflammation

The consequence of HNMT inhibition by SKF 91488 is an elevation of histamine levels, which can then interact with its four receptor subtypes, each linked to distinct signaling pathways and cellular responses. Understanding these differential effects is crucial to appreciating the potential anti-inflammatory properties of SKF 91488.

Pro-inflammatory Pathways (H1 and H4 Receptors)

-

H1 Receptor: Widely expressed on various cells including smooth muscle, endothelial cells, and immune cells.[1][4] Activation of H1R is classically associated with allergic inflammation, leading to increased vascular permeability, vasodilation, and bronchoconstriction.[2][11] In immune cells, H1R signaling can promote Th1 polarization and the production of pro-inflammatory cytokines.[1][12]

-

H4 Receptor: Primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T cells.[13][14] The H4R is a key player in immune cell chemotaxis and cytokine production, contributing to the recruitment and activation of inflammatory cells at sites of inflammation.[4][14]

Anti-inflammatory and Immunomodulatory Pathways (H2 and H3 Receptors)

-

H2 Receptor: Found on gastric parietal cells, smooth muscle cells, and various immune cells.[1][15] Activation of H2R can exert anti-inflammatory effects by suppressing Th1 responses and promoting the production of the anti-inflammatory cytokine IL-10.[1][16] It can also inhibit the production of pro-inflammatory cytokines like TNF-α and IL-12 from macrophages.[17]

-

H3 Receptor: Predominantly expressed in the central nervous system, but also found on some peripheral immune cells.[4][13] The H3R acts as an autoreceptor to inhibit histamine synthesis and release, and as a heteroreceptor to modulate the release of other neurotransmitters. Its role in peripheral inflammation is less defined but is an area of active research for its potential immunomodulatory effects.[13]

Histamine Receptor Signaling Overview

The following diagram provides a simplified overview of the signaling pathways activated by the four histamine receptors.

Caption: Dual roles of histamine receptors.

Potential Anti-inflammatory Applications and Supporting Evidence from Other HNMT Inhibitors

While direct evidence for the anti-inflammatory effects of SKF 91488 is sparse, studies on other HNMT inhibitors suggest a therapeutic potential.

-

Amodiaquine: This antimalarial drug, also an HNMT inhibitor, has demonstrated anti-inflammatory properties.[18][19][20] Studies have shown it can suppress T cell proliferation and Th1 cell differentiation, key processes in chronic inflammatory diseases.[19][21]

-

Tacrine: Initially developed for Alzheimer's disease, tacrine also inhibits HNMT.[22] Research indicates it can alleviate neuroinflammation by decreasing the levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[23]

-

Metoprine: This potent HNMT inhibitor has been shown to cross the blood-brain barrier and increase brain histamine levels.[24][25] While primarily studied in the context of neurological functions, its ability to modulate histamine levels suggests potential for influencing neuro-inflammatory processes.[25]

The anti-inflammatory activities of these compounds, which share the property of HNMT inhibition with SKF 91488, provide a rationale for investigating SKF 91488 in similar inflammatory contexts.

Experimental Protocols for Investigating the Anti-inflammatory Properties of SKF 91488

To rigorously assess the anti-inflammatory potential of SKF 91488, a combination of in vitro and in vivo experimental models is recommended.

In Vitro Assays

-

HNMT Inhibition Assay:

-

Objective: To confirm and quantify the inhibitory effect of SKF 91488 on HNMT activity.

-

Methodology:

-

Prepare a reaction mixture containing recombinant human HNMT, S-adenosyl-L-methionine (SAM - the methyl donor), and varying concentrations of SKF 91488.

-

Initiate the reaction by adding histamine.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the formation of N-methylhistamine using methods such as HPLC or a radiolabeled assay with [3H]-SAM.

-

Calculate the IC50 value of SKF 91488.

-

-

-

Cytokine Production Assay in Immune Cells:

-

Objective: To determine the effect of SKF 91488 on the production of pro- and anti-inflammatory cytokines.

-

Methodology:

-

Culture primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs, macrophages, or dendritic cells) or relevant cell lines.

-

Pre-treat the cells with various concentrations of SKF 91488 for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

After incubation, collect the cell culture supernatant.

-

Quantify the levels of cytokines such as TNF-α, IL-6, IL-1β, and IL-10 using ELISA or multiplex bead arrays.

-

-

In Vivo Models

-

Carrageenan-Induced Paw Edema:

-

Objective: To evaluate the acute anti-inflammatory effect of SKF 91488.

-

Methodology:

-

Administer SKF 91488 (e.g., intraperitoneally or orally) to rodents at different doses.

-

After a set pre-treatment time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation.

-

Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer.

-

Compare the paw edema in SKF 91488-treated animals to a vehicle-treated control group.

-

-

-

LPS-Induced Systemic Inflammation:

-

Objective: To assess the effect of SKF 91488 on a systemic inflammatory response.

-

Methodology:

-

Administer SKF 91488 to rodents.

-

Inject a sublethal dose of LPS intraperitoneally to induce a systemic inflammatory response.

-

At different time points, collect blood samples to measure systemic levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Assess other markers of inflammation, such as changes in body temperature and behavior.

-

-

Experimental Workflow Diagram

The following diagram outlines a potential experimental workflow for evaluating the anti-inflammatory properties of SKF 91488.

Caption: Workflow for investigating SKF 91488.

Conclusion and Future Directions

This compound, as a potent inhibitor of HNMT, holds theoretical promise as an anti-inflammatory agent. By elevating endogenous histamine levels, it has the potential to modulate immune responses through the differential activation of histamine receptors. The pro-inflammatory signals mediated by H1 and H4 receptors could be counterbalanced by the anti-inflammatory and immunomodulatory effects of H2 and H3 receptor activation.

However, it is crucial to emphasize that the direct evidence for the anti-inflammatory properties of SKF 91488 is currently lacking in publicly available literature. The information presented in this guide is largely based on its mechanism of action and data from other HNMT inhibitors.

Future research should focus on a systematic evaluation of SKF 91488 in a range of validated in vitro and in vivo models of inflammation. Key areas of investigation should include:

-

Dose-response studies to determine the optimal concentration for potential anti-inflammatory effects without inducing significant H1/H4-mediated pro-inflammatory responses.

-

Receptor-specific antagonist studies to dissect the contribution of each histamine receptor subtype to the overall immunomodulatory effect of SKF 91488.

-

Chronic inflammation models to assess the therapeutic potential of SKF 91488 in long-term inflammatory conditions.

-

Safety and toxicology studies to evaluate the potential side effects of sustained histamine elevation.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and determine its viability as a novel anti-inflammatory drug candidate.

References

- 1. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Histamine as an immunomodulator] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 8. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine N-methyltransferase Modulates Human Bronchial Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Histamine receptor H1 signaling on dendritic cells plays a key role in the IFN-γ/IL-17 balance in T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histamine H3 and H4 receptors as novel drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Immunomodulation by histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of Histamine in Modulating the Immune Response and Inflammation: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. amodiaquine: uses & side-effects | PatientsLikeMe [patientslikeme.com]

- 21. Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tacrine - Wikipedia [en.wikipedia.org]

- 23. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Histamine N-Methyltransferase in the Brain [mdpi.com]

The Role of SKF 91488 Dihydrochloride in Histamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histamine, a critical biogenic amine, plays a multifaceted role in physiological processes ranging from neurotransmission to allergic responses. Its concentration and activity are meticulously regulated by metabolic enzymes. A key enzyme in this process is histamine N-methyltransferase (HNMT), responsible for the inactivation of histamine within the intracellular space, particularly in the central nervous system. SKF 91488 dihydrochloride has been identified as a potent and specific inhibitor of HNMT. This technical guide provides an in-depth exploration of the role of SKF 91488 in histamine metabolism, offering a comprehensive resource for researchers and professionals in drug development. The guide details the mechanism of action of SKF 91488, its quantitative effects on histamine levels, and standardized experimental protocols for its application in research. Furthermore, it includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of its utility as a research tool.

Introduction to Histamine Metabolism

Histamine is synthesized from the amino acid L-histidine by the enzyme L-histidine decarboxylase. Once synthesized, its physiological effects are terminated through two primary metabolic pathways[1][2]:

-

Oxidative deamination: Catalyzed by diamine oxidase (DAO), this pathway is predominantly active in peripheral tissues and is responsible for metabolizing extracellular histamine.

-

Nτ-methylation: Catalyzed by histamine N-methyltransferase (HNMT), this is the primary pathway for histamine inactivation in the central nervous system and occurs intracellularly[2][3]. HNMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming Nτ-methylhistamine[3].

The regulation of histamine levels is crucial for maintaining cellular homeostasis. Dysregulation of histamine metabolism has been implicated in various pathological conditions, making the enzymes involved, particularly HNMT, attractive targets for therapeutic intervention.

This compound: A Potent HNMT Inhibitor

This compound is a structural analog of dimaprit and functions as a strong inhibitor of histamine N-methyltransferase[4][5]. Unlike some other HNMT inhibitors, SKF 91488 exhibits no histamine agonist activity, making it a specific tool for studying the effects of HNMT inhibition[4][5]. Its primary mechanism of action is the prevention of histamine degradation by HNMT, leading to an accumulation of intracellular histamine[6].

Mechanism of Action

SKF 91488 acts as a competitive inhibitor of HNMT, binding to the active site of the enzyme and preventing the binding of its substrate, histamine. This inhibition leads to a subsequent increase in the concentration and prolonged action of endogenous histamine in tissues where HNMT is the primary metabolic enzyme.

Quantitative Data on SKF 91488 and Histamine Metabolism

The following tables summarize the available quantitative data regarding the inhibitory effects of SKF 91488 and its impact on histamine levels.

Table 1: Inhibitory Potency of SKF 91488 against HNMT

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Source |

| SKF 91488 | Histamine N-methyltransferase (HNMT) | Not explicitly reported in reviewed literature, but described as a "strong" or "potent" inhibitor. Potent HNMT inhibitors typically have Ki values in the 10-100 nM range. | Not explicitly reported in reviewed literature. | [4][7] |

Table 2: In Vivo Effects of SKF 91488 on Histamine Levels in Rat Brain

| Treatment | Brain Region | Histamine Concentration (nmol/g) (Control) | Histamine Concentration (nmol/g) (SKF 91488-treated) | Percent Increase | Source |

| SKF 91488 (10 µg, i.c.v.) | Hypothalamus | 4.23 ± 0.41 | 5.18 ± 0.45 | ~22.5% | |

| SKF 91488 (10 µg, i.c.v.) | Medulla Oblongata | 0.30 ± 0.06 | 0.41 ± 0.05 | ~36.7% | |

| SKF 91488 (10 µg, i.c.v.) | Cortex | 0.75 ± 0.17 | 0.84 ± 0.18 | Not Significant |

Experimental Protocols

This section provides detailed methodologies for key experiments involving SKF 91488 to study histamine metabolism.

HNMT Enzyme Activity Assay (Radioenzymatic Method)

This protocol is adapted from established radioenzymatic assays for HNMT activity.

Materials:

-

Purified or recombinant HNMT

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Histamine dihydrochloride

-

This compound (or other inhibitor)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Borate buffer (0.5 M, pH 10)

-

Toluene/isoamyl alcohol (3:2, v/v) extraction solvent

-

Scintillation cocktail and counter

-

Microcentrifuge tubes

-

Incubator (37°C)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, a known concentration of histamine, and [³H]-SAM.

-

Inhibitor Addition: Add SKF 91488 at various concentrations to the reaction mixtures. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of HNMT to each tube.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold borate buffer.

-

Extraction: Add the toluene/isoamyl alcohol solvent, vortex vigorously, and centrifuge to separate the organic and aqueous phases. The methylated histamine product ([³H]-Nτ-methylhistamine) will be in the organic phase.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of HNMT inhibition for each concentration of SKF 91488 and determine the IC50 value.

Measurement of Histamine in Brain Tissue by HPLC with Fluorescence Detection

This protocol outlines a common method for quantifying histamine levels in biological samples.

Materials:

-

Brain tissue samples

-

Perchloric acid (PCA)

-

o-Phthalaldehyde (OPA) derivatizing agent

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., phosphate buffer with an organic modifier like acetonitrile)

-

Histamine standard solutions

-

Homogenizer

-

Centrifuge

Procedure:

-

Tissue Homogenization: Homogenize the brain tissue samples in ice-cold PCA.

-

Deproteinization: Centrifuge the homogenates at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant, which contains the histamine.

-

Derivatization: Mix the supernatant with the OPA solution to form a fluorescent derivative of histamine.

-

HPLC Analysis: Inject the derivatized sample onto the HPLC system.

-

Detection: Detect the fluorescent histamine-OPA derivative using the fluorescence detector (e.g., excitation at 360 nm and emission at 450 nm).

-

Quantification: Quantify the histamine concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of histamine.

In Vivo Administration of SKF 91488 via Intracerebroventricular (i.c.v.) Injection in Rodents

This protocol describes the surgical procedure for direct administration of SKF 91488 into the brain.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

-

Hamilton syringe

-

SKF 91488 solution in sterile saline or artificial cerebrospinal fluid (aCSF)

-

Animal model (e.g., rat or mouse)

Procedure:

-

Anesthesia: Anesthetize the animal and place it in the stereotaxic frame.

-

Surgical Preparation: Shave the scalp and sterilize the area. Make a midline incision to expose the skull.

-

Bregma Identification: Identify the bregma landmark on the skull.

-

Coordinate Determination: Determine the stereotaxic coordinates for the desired ventricle (e.g., lateral ventricle).

-

Craniotomy: Drill a small burr hole at the determined coordinates.

-

Injection: Slowly lower the Hamilton syringe needle to the target depth and infuse the SKF 91488 solution over a set period.

-

Post-injection: Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

-

Closure and Recovery: Suture the incision and monitor the animal during recovery.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Histamine metabolism pathway and the inhibitory action of SKF 91488 on HNMT.

Caption: Experimental workflow for in vivo evaluation of SKF 91488 effects.

Conclusion

This compound serves as an invaluable tool for researchers investigating the role of histamine metabolism in health and disease. As a potent and specific inhibitor of HNMT, it allows for the targeted manipulation of intracellular histamine levels, particularly within the central nervous system. This technical guide provides a foundational resource for the effective utilization of SKF 91488, offering detailed protocols and a summary of its known quantitative effects. The provided visualizations of the histamine metabolism pathway and a typical in vivo experimental workflow are intended to further aid in the design and execution of robust scientific studies. Future research employing SKF 91488 will undoubtedly continue to elucidate the complex role of histamine in a wide array of physiological and pathological processes.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. SKF-91488 - Wikipedia [en.wikipedia.org]

- 6. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SKF 91488 Dihydrochloride in Elucidating Histaminergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride is a potent and selective inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system and other tissues. By preventing the degradation of histamine, SKF 91488 serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of histaminergic signaling. This technical guide provides an in-depth overview of SKF 91488, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in in vitro, cell-based, and in vivo research models. The included diagrams and structured data tables are intended to facilitate the design and execution of experiments aimed at exploring the complexities of the histaminergic system.

Introduction to this compound

SKF 91488 is a powerful research tool used to study the pathways involving histamine. It works by blocking histamine N-methyltransferase (HNMT), an enzyme that breaks down histamine.[1][2] This blockage leads to an increase in the levels of histamine within cells. This makes SKF 91488 particularly useful for research in areas like how nerves communicate, immune system responses, and how the digestive system functions. It is important to note that SKF 91488 itself does not activate histamine receptors.

Mechanism of Action

The primary mechanism of action of SKF 91488 is the potent and selective inhibition of histamine N-methyltransferase (HNMT). HNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-tele-methylhistamine, an inactive metabolite. By inhibiting HNMT, SKF 91488 prevents the metabolic degradation of intracellular histamine, leading to its accumulation and a subsequent enhancement of histaminergic signaling through its various receptors (H1, H2, H3, and H4).

References

Unraveling the Role of SKF 91488 Dihydrochloride in Mast Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKF 91488 dihydrochloride is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT), a key enzyme in the metabolic pathway of histamine. While its role in modulating histamine levels is well-established, its direct effects on mast cell degranulation are often misconstrued. This technical guide aims to clarify the primary mechanism of action of SKF 91488, provide a comprehensive overview of the signaling pathways governing mast cell degranulation, and present detailed experimental protocols for studying mast cell activation. It is crucial to note that the primary literature does not support the hypothesis that SKF 91488 directly inhibits mast cell degranulation. Instead, by preventing the breakdown of histamine, it is expected to potentiate the local effects of histamine following its release from activated mast cells.

This compound: Mechanism of Action

SKF 91488 is fundamentally recognized as a strong inhibitor of histamine N-methyltransferase (HNMT). HNMT is one of the two principal enzymes responsible for the degradation of histamine, the other being diamine oxidase (DAO). HNMT methylates the imidazole ring of histamine, rendering it inactive. By inhibiting this enzyme, SKF 91488 effectively blocks a major route of histamine catabolism, leading to an accumulation of histamine in tissues where HNMT is active.

It is a common misconception that SKF 91488 directly prevents the release of histamine from mast cells. The available scientific literature does not provide evidence for a direct inhibitory effect on the degranulation process itself. The primary consequence of HNMT inhibition by SKF 91488 in the context of mast cell activation is the prolonged presence and enhanced action of released histamine.

| Property | Value | Reference |

| IUPAC Name | 4-(dimethylamino)butyl carbamimidothioate;dihydrochloride | N/A |

| Molecular Formula | C₇H₁₉Cl₂N₃S | N/A |

| Molecular Weight | 248.22 g/mol | N/A |

| Mechanism of Action | Noncompetitive inhibitor of histamine N-methyltransferase (HNMT) | [1][2] |

| Reported Kᵢ for HNMT | 0.9 µM | N/A |

Signaling Pathways in Mast Cell Degranulation

Mast cell degranulation is a complex process initiated by various stimuli, most notably the cross-linking of the high-affinity IgE receptor, FcεRI. This event triggers a cascade of intracellular signaling events culminating in the fusion of granules with the plasma membrane and the release of pre-formed mediators such as histamine and β-hexosaminidase.

IgE-Mediated (Antigen-Dependent) Degranulation

The canonical pathway for mast cell activation involves the following key steps:

-

Antigen Binding and FcεRI Cross-linking: Multivalent antigens bind to and cross-link IgE antibodies already bound to FcεRI on the mast cell surface.

-

Activation of Src Family Kinases: This cross-linking leads to the rapid activation of Src family protein tyrosine kinases, primarily Lyn and Fyn.

-

Phosphorylation of Receptor Subunits and Syk Kinase: Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the β and γ subunits of FcεRI. This creates docking sites for and subsequently activates spleen tyrosine kinase (Syk).

-

Formation of the "Signalosome": Activated Syk phosphorylates several key adaptor proteins, including Linker for Activation of T-cells (LAT) and Non-T-cell activation linker (NTAL), leading to the assembly of a multi-protein signaling complex known as the signalosome.

-

Activation of Downstream Pathways: The signalosome activates multiple downstream pathways, including:

-

Phospholipase Cγ (PLCγ) Pathway: PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. DAG activates protein kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K) Pathway: This pathway is crucial for calcium mobilization and cytokine production.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of ERK, p38, and JNK pathways are involved in cytokine gene expression.

-

-

Granule Exocytosis: The sustained increase in intracellular calcium is a critical trigger for the translocation and fusion of granules with the plasma membrane, resulting in the release of their contents.

Caption: IgE-Mediated Mast Cell Degranulation Pathway.

IgE-Independent Degranulation (e.g., via Compound 48/80)

Certain secretagogues, such as compound 48/80, can induce mast cell degranulation independently of the IgE/FcεRI pathway. Compound 48/80 is thought to activate mast cells through Mas-related G protein-coupled receptors (Mrgprs). This activation also leads to an increase in intracellular calcium and subsequent degranulation, though the upstream signaling components differ from the IgE-mediated pathway.

Caption: IgE-Independent Mast Cell Degranulation via Compound 48/80.

Experimental Protocols

The following are generalized protocols for in vitro mast cell degranulation assays. Specific concentrations and incubation times should be optimized for the particular mast cell type and experimental conditions.

Mast Cell Culture (RBL-2H3 Cells)

The Rat Basophilic Leukemia (RBL-2H3) cell line is a commonly used model for studying mast cell degranulation.

-

Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 mM L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Adherent cells should be passaged when they reach 80-90% confluency. Detach cells using a brief treatment with trypsin-EDTA.

β-Hexosaminidase Release Assay (A Marker for Degranulation)

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase.

Materials:

-

RBL-2H3 cells

-

96-well tissue culture plates

-

Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

-

Anti-DNP IgE

-

DNP-HSA (antigen)

-

Compound 48/80 (for IgE-independent stimulation)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

-

Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

Triton X-100 (0.1% in Tyrode's buffer)

-

Microplate reader (405 nm)

Protocol:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Sensitization (for IgE-mediated degranulation): The next day, wash the cells with Tyrode's buffer and sensitize them with anti-DNP IgE (0.5 µg/mL) in culture medium for 2 hours at 37°C.

-

Washing: Wash the cells three times with Tyrode's buffer to remove unbound IgE.

-

Stimulation:

-

Test Wells: Add 50 µL of Tyrode's buffer containing the desired concentration of the stimulating agent (e.g., DNP-HSA at 100 ng/mL or Compound 48/80 at 10 µg/mL).

-

Spontaneous Release Control: Add 50 µL of Tyrode's buffer only.

-

Total Release Control: Add 50 µL of 0.1% Triton X-100.

-

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate at 200 x g for 5 minutes at 4°C. Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Enzyme Reaction: Add 50 µL of the pNAG substrate solution to each well containing the supernatant.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C.

-

Stop Reaction: Add 200 µL of the stop solution to each well.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation:

-

Percent degranulation = [(Absorbance of Test Well - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

-

Caption: Workflow for the β-Hexosaminidase Release Assay.

Data Presentation

While specific quantitative data for the direct effect of SKF 91488 on mast cell degranulation is not available in the literature, a hypothetical table is presented below to illustrate how such data would be structured if the compound were an inhibitor.

| Concentration of SKF 91488 (µM) | % Inhibition of β-Hexosaminidase Release (Antigen-Stimulated) | % Inhibition of β-Hexosaminidase Release (Compound 48/80-Stimulated) |

| 0.1 | Data Not Available | Data Not Available |

| 1 | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available |

| 100 | Data Not Available | Data Not Available |

| IC₅₀ (µM) | Not Determined | Not Determined |

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of histamine. Its primary and well-documented mechanism of action is the inhibition of HNMT, leading to increased local concentrations of histamine. There is currently no substantial evidence to suggest that SKF 91488 directly inhibits mast cell degranulation. Therefore, researchers investigating the effects of this compound in biological systems where mast cells are active should consider that its observed effects are likely due to the potentiation of histamine's actions post-degranulation, rather than a suppression of the degranulation process itself. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for studying mast cell activation and the downstream consequences of histamine release and metabolism.

References

Methodological & Application

Application Notes and Protocols: SKF 91488 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 91488 dihydrochloride is a potent and specific, non-competitive inhibitor of histamine N-methyltransferase (HNMT), a key enzyme responsible for the metabolic inactivation of histamine in mammals. By inhibiting HNMT, SKF 91488 elevates endogenous histamine levels, making it a valuable tool for studying the physiological and pathological roles of histamine. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.

Physicochemical Properties and Solubility

This compound is the salt form of 4-(N,N-Dimethylamino)butylisothiourea. Its dihydrochloride form generally confers better solubility in aqueous solutions compared to the free base.

Table 1: Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | Soluble to 75 mM | [1] |

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzyme histamine N-methyltransferase (HNMT). HNMT is one of the two primary enzymes, along with diamine oxidase (DAO), that catabolize histamine. HNMT methylates the imidazole ring of histamine, rendering it inactive. By inhibiting HNMT, SKF 91488 prevents the degradation of histamine, leading to an accumulation of this biogenic amine in tissues where HNMT is expressed. This elevation of histamine levels can potentiate histamine-mediated physiological responses.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration for experiments.

Protocol for a 10 mM Stock Solution in DMSO:

-

Weighing: Accurately weigh out a precise amount of this compound powder (MW: 248.21 g/mol ). For example, to prepare 1 ml of a 10 mM stock solution, weigh out 2.48 mg.

-

Dissolving: Add the appropriate volume of high-purity DMSO to the powder. For 1 ml of a 10 mM solution, add 1 ml of DMSO.

-

Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Application in Cell-Based Assays

For in vitro experiments, the DMSO stock solution can be diluted into the cell culture medium. It is crucial to ensure that the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.5%).

General Protocol for Cell Culture Experiments:

-

Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare Intermediate Dilution (Optional): If the final concentration is very low, it may be necessary to prepare an intermediate dilution in cell culture medium to ensure accurate pipetting.

-

Final Dilution: Add the appropriate volume of the stock solution (or intermediate dilution) to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 100 µM from a 10 mM stock, dilute the stock solution 1:100 in the culture medium.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium.

-

Treatment: Replace the existing medium in the cell culture plates with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period under standard cell culture conditions.

Note: The optimal concentration of this compound and the incubation time should be determined empirically for each cell line and experimental setup. A concentration of 100 µM has been used in some studies.[1]

In Vivo Administration

For in vivo studies, the preparation of this compound will depend on the route of administration. Due to its likely aqueous solubility, it can be dissolved in sterile saline or a suitable buffer.

General Protocol for Intracerebroventricular (i.c.v.) Injection in Rodents:

-

Preparation of Injection Solution: Dissolve this compound in sterile, pyrogen-free saline or an appropriate artificial cerebrospinal fluid (aCSF) to the desired concentration. Doses in the range of 10-100 µg per animal have been reported for i.c.v. administration in rats.

-

Vehicle Control: Prepare a vehicle control using the same sterile saline or aCSF.

-

Administration: Following established stereotaxic surgical procedures, slowly inject the prepared solution into the cerebral ventricles.

-

Monitoring: Monitor the animals for the desired physiological or behavioral responses.

Note: All in vivo procedures must be performed in accordance with approved animal care and use protocols. The optimal dosage and route of administration should be determined for each specific animal model and research question.

Histamine N-Methyltransferase (HNMT) Enzyme Assay

This protocol provides a general framework for an in vitro HNMT enzyme inhibition assay using this compound. This assay typically measures the formation of radiolabeled N-methylhistamine from histamine and a radiolabeled methyl donor.

Materials:

-

Recombinant or purified HNMT enzyme

-

Histamine

-

S-adenosyl-L-[methyl-³H]methionine (radiolabeled methyl donor)

-

This compound

-

Assay buffer (e.g., phosphate buffer, pH 7.5)

-

Scintillation cocktail and counter

Procedure:

-

Prepare Reagents: Prepare solutions of HNMT enzyme, histamine, S-adenosyl-L-[methyl-³H]methionine, and various concentrations of this compound in the assay buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the HNMT enzyme and the desired concentration of this compound (or vehicle for control). Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding histamine and S-adenosyl-L-[methyl-³H]methionine to the tube.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., a high pH buffer).

-

Extraction: Extract the radiolabeled N-methylhistamine product into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

-

Data Analysis: Calculate the percentage of HNMT inhibition for each concentration of this compound and determine the IC₅₀ value.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols: Preparing SKF 91488 Dihydrochloride Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

SKF 91488 dihydrochloride is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT) with a Ki value of 0.9 μM.[1] By inhibiting HNMT, SKF 91488 blocks histamine metabolism, leading to increased histamine concentrations. This activity makes it a valuable tool for research in areas such as inflammation, cardiovascular disease, and infection.[1] It has been shown to have anti-inflammatory properties and the ability to inhibit toxin-induced inflammation.[2][3] Additionally, SKF 91488 is a histamine receptor agonist, binding to both H1 and H2 receptors.[2][3] Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound in dimethyl sulfoxide (DMSO).

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Weight | 248.22 g/mol | [2][3][4] |

| Chemical Formula | C₇H₁₉Cl₂N₃S | [2][3] |

| CAS Number | 68941-21-9 | [2][5][6] |

| Purity | ≥98% | [4][7] |

| Solubility in DMSO | Soluble to 75 mM | [5][8] |

| Storage of Solid | Desiccate at room temperature or store at -20°C for long-term storage. | [5][7] |

| Storage of Stock Solution | Store at -20°C for long-term stability. | [7] |

Experimental Protocol: Preparation of a 50 mM Stock Solution

This protocol describes the preparation of a 1 mL, 50 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Procedure:

-

Preparation: Don appropriate PPE before handling the chemical and solvent. Ensure the work area is clean and organized.

-

Weighing the Compound:

-

Tare the analytical balance with a sterile microcentrifuge tube.

-

Carefully weigh 12.41 mg of this compound directly into the tared tube.

-

-

Adding the Solvent:

-

Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

-

-

Dissolution:

-

Close the tube securely and vortex the solution at room temperature until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration (50 mM), solvent (DMSO), and date of preparation.

-

For long-term storage, place the aliquots at -20°C.

-

Calculations for Preparing a Stock Solution:

To prepare a stock solution of a desired concentration, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 50 mM (0.050 mol/L) stock solution in 1 mL (0.001 L):

Mass (g) = 0.050 mol/L x 0.001 L x 248.22 g/mol = 0.01241 g = 12.41 mg

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 68941-21-9 | TCA94121 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. SKF-91488 HCl Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]

- 5. This compound (CAS 68941-21-9): R&D Systems [rndsystems.com]

- 6. This compound | CAS 68941-21-9 | SKF91488 | Tocris Bioscience [tocris.com]

- 7. SKF-91488 HCl | CAS 68941-21-9 | Sun-shinechem [sun-shinechem.com]

- 8. SKF 91488 dihydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

In Vivo Administration Protocol for SKF 91488 Dihydrochloride: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 91488 dihydrochloride is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system and other tissues.[1][2] By inhibiting HNMT, SKF 91488 effectively increases the concentration of endogenous histamine, making it a valuable pharmacological tool for investigating the physiological and pathological roles of the histaminergic system. This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical animal models, focusing on its effects on the cardiovascular and respiratory systems.

Mechanism of Action

This compound functions as a strong, noncompetitive inhibitor of histamine N-methyltransferase (HNMT) with a Ki value of 0.9 μM.[2] HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the imidazole ring of histamine, leading to its inactivation. By blocking this enzymatic pathway, SKF 91488 leads to an accumulation of histamine in tissues where HNMT is expressed. This elevation of histamine levels can potentiate histamine-mediated physiological responses. While it is a potent HNMT inhibitor, it exhibits no direct histamine agonist activity.[3] Some reports also suggest it may act as a histamine H1 and H2 receptor agonist and inhibit histamine release from mast cells, though its primary characterized mechanism is HNMT inhibition.[4]

Physicochemical Properties and Solubility

| Property | Value |

| CAS Number | 68941-21-9[2][4] |

| Molecular Formula | C₇H₁₉Cl₂N₃S[4] |

| Molecular Weight | 248.22 g/mol [2][4] |

Note: Specific solubility data in common vehicles was not available in the searched literature. Researchers should perform their own solubility tests. Based on its salt form (dihydrochloride), it is expected to have good solubility in aqueous solutions like saline or phosphate-buffered saline.

In Vivo Applications and Effects

Cardiovascular Effects in Rodent Models

In vivo studies in Wistar rats have demonstrated that intracerebroventricular (i.c.v.) administration of SKF 91488 leads to significant cardiovascular responses.

| Animal Model | Administration Route | Dosage Range | Observed Effects |

| Wistar Rats | Intracerebroventricular (i.c.v.) | 20-100 µg | Increased mean arterial pressure (MAP) and heart rate (HR).[2] |

| Wistar Rats | Intracerebroventricular (i.c.v.) | 10 µg | Significantly increased histamine concentrations in the hypothalamus and medulla oblongata.[2] |

| Wistar Rats | Intracerebroventricular (i.c.v.) | 10 µg (5 mins before bleeding) | Significantly increased the blood volume required to reduce MAP to 40 mmHg and 20 mmHg in a model of hemorrhagic hypotension.[2] |

Respiratory Effects in Guinea Pig Models

In guinea pigs, SKF 91488 has been shown to modulate airway responsiveness, a key feature in asthma models.

| Animal Model | Administration Route | Concentration | Observed Effects |

| Hartley Guinea Pigs (Ovalbumin-sensitized) | Aerosolized Inhalation | 10 mM | Potentiated ovalbumin-induced bronchoconstriction.[2] |

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Administration in Wistar Rats for Cardiovascular Studies

Objective: To assess the effects of centrally administered SKF 91488 on blood pressure and heart rate in anesthetized Wistar rats.

Materials:

-

This compound

-

Sterile, pyrogen-free saline (vehicle)

-

Anesthetic (e.g., urethane or isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

Blood pressure monitoring system (e.g., arterial catheter connected to a pressure transducer)

-

Male Wistar rats (250-300 g)

Procedure:

-

Preparation of SKF 91488 Solution:

-

On the day of the experiment, dissolve this compound in sterile saline to the desired concentrations (e.g., to achieve final doses of 10, 20, 50, and 100 µg in a 5 µL injection volume).

-

-

Animal Preparation:

-

Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.

-

Secure the animal in a stereotaxic frame.

-

Surgically expose the skull and identify the coordinates for the lateral ventricle (coordinates can be determined from a rat brain atlas, e.g., Paxinos and Watson).

-

Implant an arterial catheter (e.g., in the femoral artery) for continuous blood pressure and heart rate monitoring. Allow for a stabilization period to obtain baseline readings.

-

-

Intracerebroventricular Injection:

-

Drill a small burr hole at the determined coordinates.

-

Slowly lower the Hamilton syringe needle to the target depth.

-

Infuse 5 µL of the SKF 91488 solution or vehicle over 1 minute.

-

Leave the needle in place for an additional minute to prevent backflow.

-

-

Data Acquisition and Analysis:

-

Continuously record mean arterial pressure (MAP) and heart rate (HR) before and after the injection.

-

Monitor the animals for the duration of the expected effect (onset within 5 minutes, peak at 10-20 minutes, and duration of 20-40 minutes).

-

Analyze the changes in MAP and HR from baseline for each dose group and compare them to the vehicle control group.

-

Protocol 2: Aerosolized Inhalation in Guinea Pigs for Bronchoconstriction Studies

Objective: To evaluate the effect of inhaled SKF 91488 on allergen-induced bronchoconstriction in sensitized guinea pigs.

Materials:

-

This compound

-

Sterile saline

-

Ovalbumin (allergen for sensitization)

-

Anesthetic (e.g., urethane)

-

Mechanical ventilator

-

Nebulizer system compatible with small animal ventilation

-

System for measuring airway resistance (e.g., whole-body plethysmography for conscious animals or direct measurement of lung resistance and dynamic compliance in anesthetized animals)

-

Male Hartley guinea pigs (300-400 g)

Procedure:

-

Animal Sensitization:

-

Sensitize guinea pigs to ovalbumin according to established protocols (e.g., intraperitoneal injections of ovalbumin with an adjuvant).

-

-

Preparation of SKF 91488 Solution:

-

Prepare a 10 mM solution of this compound in sterile saline.

-

-

Animal Preparation (for anesthetized model):

-

Anesthetize the sensitized guinea pig and perform a tracheotomy.

-

Connect the animal to a mechanical ventilator and the airway resistance measurement system.

-

Record stable baseline values for total lung resistance and dynamic compliance.

-

-

SKF 91488 Administration:

-

Administer the aerosolized 10 mM SKF 91488 solution via the nebulizer connected to the ventilator's inspiratory line for a set number of breaths (e.g., 90 breaths) or a specific duration.

-

-

Allergen Challenge:

-

Approximately 15 minutes after SKF 91488 administration, challenge the animal with an aerosolized solution of ovalbumin.

-

-

Data Acquisition and Analysis:

-

Continuously monitor airway resistance and dynamic compliance throughout the experiment.

-

Quantify the peak increase in airway resistance following the ovalbumin challenge.

-

Compare the bronchoconstrictor response in animals pre-treated with SKF 91488 to those pre-treated with a vehicle (saline) control.

-

Pharmacokinetic and Toxicity Data

Visualizations

Caption: Mechanism of SKF 91488 action.

Caption: Workflow for rat cardiovascular studies.

Caption: Workflow for guinea pig respiratory studies.

References

Application Notes and Protocols for SKF 91488 Dihydrochloride in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 91488 dihydrochloride is a potent and specific inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system.[1][2] By inhibiting HNMT, SKF 91488 leads to an accumulation of histamine, thereby potentiating its physiological effects.[3][4] This makes it a valuable pharmacological tool for investigating the role of histamine in various physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function.[2][5] These application notes provide detailed protocols and dosage guidelines for the use of this compound in rodent research.

Data Presentation

This compound Dosage in Rodent Studies

| Research Area | Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |

| Antinociception | Mouse | Intracerebroventricular (i.c.v.) | 30, 50, and 100 µg per animal | Dose-dependent increase in pain threshold in hot plate, abdominal constriction, and paw pressure tests. | [6] |

| Rat | Intracerebroventricular (i.c.v.) | 30 µg per animal | Significant antinociceptive effect. | [6] | |

| Cardiovascular | Wistar Rat | Intracerebroventricular (i.c.v.) | 20-100 µg | Increased mean arterial pressure (MAP) and heart rate (HR). | [2] |

| Wistar Rat | Intracerebroventricular (i.c.v.) | 10 µg | Increased histamine concentrations in the hypothalamus and medulla oblongata. | [2] | |

| Inflammation | Hamster | Aerosolized Inhalation | 100 µM (in vitro on tracheal segments) | Eliminated infection-induced airway hyperresponsiveness to histamine. | [2] |

Mechanism of Action: Signaling Pathway

Inhibition of HNMT by SKF 91488 prevents the methylation and subsequent degradation of histamine. The resulting increase in histamine levels leads to enhanced activation of histamine receptors (H1, H2, H3, and H4), which are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.[7][8][9][10]

Caption: Signaling pathway of SKF 91488 action.

Experimental Protocols

Preparation of this compound Solution for Injection

Materials:

-

This compound powder

-

Sterile, pyrogen-free saline (0.9% sodium chloride) or artificial cerebrospinal fluid (aCSF) for i.c.v. injections.

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Protocol:

-

Calculate the required amount of this compound based on the desired final concentration and volume.

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile saline or aCSF to the microcentrifuge tube.

-

Vortex the solution until the powder is completely dissolved. This compound is water-soluble.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube or directly into the injection syringe.

-

Prepare fresh solutions on the day of the experiment. While specific stability data is limited, it is best practice to avoid long-term storage of the solution to ensure potency.

Intracerebroventricular (i.c.v.) Injection in Rats

This is a surgical procedure and requires appropriate ethical approval and aseptic technique.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, drill, etc.)

-

Hamilton syringe with a fine-gauge needle

-

Prepared SKF 91488 solution

Protocol:

-

Anesthetize the rat using an approved anesthetic protocol.

-

Secure the rat in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and determine the coordinates for the lateral ventricle (a common target). Typical coordinates for the lateral ventricle in an adult rat are approximately: -0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface. These coordinates should be optimized for the specific rat strain and age.

-

Drill a small burr hole at the determined coordinates.

-

Slowly lower the Hamilton syringe needle to the desired depth.

-

Infuse the SKF 91488 solution slowly (e.g., over 1-2 minutes) to avoid tissue damage.

-

Leave the needle in place for a few minutes after infusion to prevent backflow.

-

Slowly retract the needle.

-

Suture the scalp incision.

-

Provide post-operative care , including analgesia and monitoring for recovery.

Intraperitoneal (i.p.) Injection in Mice

Materials:

-

Appropriate restraint device or manual restraint technique

-

Sterile syringe and needle (25-27 gauge)

-

Prepared SKF 91488 solution

Protocol:

-

Restrain the mouse securely to expose the abdomen.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Aspirate gently to ensure no blood or urine is drawn, which would indicate improper needle placement.

-

Inject the solution smoothly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study using SKF 91488 in rodents.

Caption: A typical experimental workflow for rodent studies.

Logical Relationships: Mechanism of Antinociception

The antinociceptive effects of SKF 91488 are a direct consequence of its ability to increase central histamine levels, which in turn modulates pain perception pathways.

Caption: Mechanism of SKF 91488-induced antinociception.

Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with the appropriate ethical approvals. The provided protocols are for guidance and may require optimization for specific experimental conditions.

References

- 1. Histamine N-Methyltransferase in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. SKF-91488 - Wikipedia [en.wikipedia.org]

- 5. Inhibition of rat brain histamine-N-methyltransferase by 9-amino-1,2,3,4-tetrahydroacridine (THA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of two histamine-N-methyltransferase inhibitors, SKF 91488 and BW 301 U, in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SMPDB [smpdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Intracerebroventricular Injection of SKF 91488 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 91488 dihydrochloride is a potent and specific inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system.[1][2] Intracerebroventricular (ICV) administration of SKF 91488 provides a direct method to modulate central histaminergic neurotransmission. By inhibiting HNMT, ICV injection of SKF 91488 leads to an accumulation of endogenous histamine in key brain regions, such as the hypothalamus and medulla oblongata.[1] This elevation in histamine levels has been shown to produce significant cardiovascular effects, including a dose-dependent increase in mean arterial pressure (MAP) and heart rate (HR).[1] These effects are primarily mediated through the activation of H1 histamine receptors.[1]

These application notes provide a comprehensive overview of the use of this compound in a research setting, with a focus on its intracerebroventricular application to study central cardiovascular regulation. Detailed protocols for solution preparation and stereotaxic ICV injection in rats are provided, along with a summary of expected quantitative outcomes and a visualization of the underlying signaling pathway.

Data Presentation

Table 1: Dose-Dependent Cardiovascular Effects of Intracerebroventricular (ICV) this compound in Normotensive Rats

| Dose (µg, i.c.v.) | Mean Arterial Pressure (MAP) Change | Heart Rate (HR) Change |

| 10 | Subpressor dose | Tachycardia |

| 20-100 | Dose-dependent increase | Tachycardia |

Data compiled from studies on normotensive rats, indicating a pressor effect and tachycardia with increasing doses of SKF 91488.[1]

Table 2: Effect of ICV this compound (10 µg) on Regional Brain Histamine Concentration in Rats